molecular formula C17H21NO2 B11847814 Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- CAS No. 138112-99-9

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Cat. No.: B11847814
CAS No.: 138112-99-9
M. Wt: 271.35 g/mol
InChI Key: OLBZALDKGALNQC-UHFFFAOYSA-N
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Description

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a chemical compound with the molecular formula C17H21NO2 It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and an ethyl chain linked to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-1-naphthaldehyde and butanamide.

    Condensation Reaction: The 7-methoxy-1-naphthaldehyde undergoes a condensation reaction with an ethylamine derivative to form an intermediate compound.

    Amidation: The intermediate compound is then subjected to amidation with butanamide under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: The use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthalene ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalene derivatives.

Scientific Research Applications

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(2-(1-naphthyl)ethyl)butanamide and N-(2-(6-methoxy-1-naphthalenyl)ethyl)butanamide share structural similarities.

    Uniqueness: The presence of the methoxy group at the 7-position of the naphthalene ring distinguishes it from other analogs, potentially leading to different chemical and biological properties.

Biological Activity

Butanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity, supported by relevant research findings.

1. Chemical Structure and Properties

The compound features a naphthalene moiety with a methoxy group at the 7-position and an ethyl amide substituent. The structural characteristics contribute to its biological properties.

2. Antiproliferative Activity

Research indicates that derivatives of butanamide compounds exhibit significant antiproliferative activity against various cancer cell lines. A study published in MDPI highlighted that certain methoxy-substituted derivatives showed IC50 values ranging from 1.2 to 5.3 μM against different cancer cells, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Methoxy-Substituted Derivatives

CompoundCell Line TestedIC50 (μM)
Compound 10HCT1162.2
Compound 11MCF-71.2
Compound 12HEK2935.3

These findings suggest that the presence of methoxy groups enhances the biological activity of the compounds, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

3. Antioxidant Properties

In addition to antiproliferative effects, butanamide derivatives have demonstrated antioxidant activity. A study noted that several tested compounds exhibited improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene), particularly in cellular assays measuring reactive oxygen species (ROS) levels .

Table 2: Antioxidant Activity Comparison

CompoundMethod UsedActivity Level
Compound 9ABTS AssayHigh
Compound 10DPPH AssayModerate
Compound 11FRAP AssayHigh

The antioxidant capacity may contribute to their overall therapeutic potential, especially in mitigating oxidative stress-related diseases.

4. Antibacterial Activity

Butanamide derivatives also exhibit antibacterial properties. Specific compounds have shown selective activity against Gram-positive bacteria such as Enterococcus faecalis. For instance, one derivative was reported to have a Minimum Inhibitory Concentration (MIC) of 8 μM against this strain .

Table 3: Antibacterial Activity Data

CompoundBacterial StrainMIC (μM)
Compound AE. faecalis8
Compound BStaphylococcus aureus16

This antibacterial activity is crucial for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics.

5. Case Studies and Research Findings

Several studies have evaluated the biological activities of butanamide derivatives in detail:

  • Iacone et al. (2021) reported on the systemic administration of related compounds and their effects on spontaneous absence seizures, highlighting their neurological implications .
  • Brandenburg et al. (2020) explored the role of similar compounds in lipid metabolism and their potential therapeutic applications in metabolic disorders .

These case studies emphasize the multifaceted biological activities of butanamide derivatives and their potential applications across various medical fields.

Properties

CAS No.

138112-99-9

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide

InChI

InChI=1S/C17H21NO2/c1-3-5-17(19)18-11-10-14-7-4-6-13-8-9-15(20-2)12-16(13)14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,18,19)

InChI Key

OLBZALDKGALNQC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

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